molecular formula C15H22N2O3S B7757468 C15H22N2O3S

C15H22N2O3S

Cat. No.: B7757468
M. Wt: 310.4 g/mol
InChI Key: HVTPOUAIWFZYHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

. This compound is an ionic liquid, which is a salt in the liquid state at room temperature. Ionic liquids have unique properties such as low volatility, high thermal stability, and the ability to dissolve a wide range of materials, making them valuable in various applications.

Preparation Methods

1-Butyl-3-methylimidazolium tosylate: is typically synthesized through the reaction of 1-butyl-3-methylimidazolium chloride with p-toluenesulfonic acid . The reaction is carried out in a solvent such as acetonitrile under reflux conditions. The product is then purified by recrystallization or distillation to obtain the desired ionic liquid.

Chemical Reactions Analysis

1-Butyl-3-methylimidazolium tosylate: can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: It can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The tosylate group can be substituted with other nucleophiles like halides or alkoxides under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Butyl-3-methylimidazolium tosylate: has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism by which 1-Butyl-3-methylimidazolium tosylate exerts its effects is primarily through its ionic nature. The cation and anion interact with various molecular targets, such as enzymes and receptors, altering their activity and function. The pathways involved include the disruption of hydrogen bonding networks and the stabilization of transition states in chemical reactions.

Comparison with Similar Compounds

1-Butyl-3-methylimidazolium tosylate: can be compared with other similar ionic liquids, such as:

  • 1-Butyl-3-methylimidazolium chloride
  • 1-Butyl-3-methylimidazolium bromide
  • 1-Butyl-3-methylimidazolium hexafluorophosphate

These compounds share similar cationic structures but differ in their anions, which can significantly affect their properties and applications. For example, 1-Butyl-3-methylimidazolium tosylate has a tosylate anion, which provides unique solubility and stability characteristics compared to the chloride or bromide anions.

Properties

IUPAC Name

4-(4-piperidin-1-ylphenyl)sulfonylmorpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O3S/c18-21(19,17-10-12-20-13-11-17)15-6-4-14(5-7-15)16-8-2-1-3-9-16/h4-7H,1-3,8-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVTPOUAIWFZYHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=CC=C(C=C2)S(=O)(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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